Benzyl 2-bromopropanoate

Controlled Radical Polymerization ATRP Polymer Chemistry

Benzyl 2-bromopropanoate (CAS 3017-53-6, C₁₀H₁₁BrO₂, MW 243.10) is an α‑bromoester featuring a benzyl ester protecting group and a chiral center at the α‑carbon. It is commercially available as a colorless to pale yellow oil with a predicted boiling point of 139–141 °C and predicted density of 1.410 g/cm³.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 3017-53-6
Cat. No. B126160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-bromopropanoate
CAS3017-53-6
Synonyms2-Bromopropionic Acid Phenylmethyl Ester;  Benzyl α-Bromopropionate;  Benzyl 2-Bromopropionate
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)Br
InChIInChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyIZZIPPQWYVRGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Bromopropanoate (CAS 3017-53-6): Core Specifications and Procurement-Relevant Profile


Benzyl 2-bromopropanoate (CAS 3017-53-6, C₁₀H₁₁BrO₂, MW 243.10) is an α‑bromoester featuring a benzyl ester protecting group and a chiral center at the α‑carbon . It is commercially available as a colorless to pale yellow oil with a predicted boiling point of 139–141 °C and predicted density of 1.410 g/cm³ [1]. The compound is light‑sensitive and requires storage in cool, dry conditions . Its structural utility lies in the electrophilic bromine atom for nucleophilic substitution, the benzyl ester for orthogonal deprotection under hydrogenolysis, and the stereogenic α‑carbon enabling asymmetric transformations .

Why Benzyl 2-Bromopropanoate Cannot Be Replaced by Simpler α-Bromoesters in Precision Synthesis


Simpler α‑bromoesters such as ethyl 2‑bromopropanoate (CAS 535‑11‑5) or methyl 2‑bromopropanoate lack the benzyl ester moiety, which confers two decisive functional advantages: (i) orthogonal deprotection via hydrogenolysis (Pd/C, H₂) that is compatible with acid‑ and base‑labile substrates, and (ii) a chromophoric benzyl group enabling UV‑based reaction monitoring [1]. Ethyl and methyl esters are cleaved under basic or acidic conditions that may degrade sensitive functionalities elsewhere in the molecule. In ATRP, the benzyl ester provides a higher‑temperature initiation window compared to ethyl esters, which exhibit lower thermal stability and faster decomposition . In asymmetric catalysis, the steric and electronic influence of the benzyl group alters enantioselectivity outcomes relative to smaller alkyl esters [2]. These distinctions are non‑negotiable when orthogonal deprotection, traceability, or specific enantioselective induction is required.

Quantitative Differentiation Evidence: Benzyl 2-Bromopropanoate vs. Closest Analogs


ATRP Initiator Performance: Benzyl Ester Enables Higher Temperature Polymerization with Narrower Dispersity

In ATRP of methyl methacrylate (MMA) and styrene, the benzyl 2‑bromopropanoate‑based initiator 3,5‑bis(perfluorobenzyloxy)benzyl 2‑bromopropanoate produced polymers with monomodal molecular weight distribution and progressively increasing molecular weight with conversion, confirming controlled/living character [1]. In contrast, ethyl 2‑bromopropanoate initiators exhibit a lower thermal decomposition threshold and can undergo premature homolysis, leading to broader dispersities (Đ > 1.5) under similar high‑temperature conditions . The benzyl ester moiety stabilizes the dormant species, permitting ATRP at temperatures up to 110 °C without significant side reactions [1].

Controlled Radical Polymerization ATRP Polymer Chemistry

Enantioselective Cross‑Coupling: Benzyl Ester Outperforms Methyl Ester in Cobalt‑Catalyzed Negishi Reactions

In the cobalt‑catalyzed asymmetric Negishi cross‑coupling of 1‑naphthalenyl zinc bromide with α‑bromoesters, 4‑methoxybenzyl 2‑bromopropanoate (a close structural analog of benzyl 2‑bromopropanoate) afforded the coupled product in 80% yield and 87% ee [1]. When methyl 2‑bromopropanoate was employed under identical conditions, the yield dropped to 65% and ee to 78% [2]. The benzyl ester enhances the steric environment around the α‑carbon, favoring enantiodiscrimination by the chiral bisoxazoline‑Co catalyst [1].

Asymmetric Catalysis Negishi Cross‑Coupling Pharmaceutical Intermediates

Orthogonal Deprotection: Selective Hydrogenolysis of Benzyl Ester Without Affecting Acid/Base-Labile Groups

Linear poly(t‑butyl acrylate) synthesized by ATRP using benzyl 2‑bromopropanoate as initiator was successfully deprotected to the carboxylic acid‑terminated polymer via hydrogenolysis with Pd/C under H₂ atmosphere [1]. The t‑butyl ester side chains remained intact during this step, demonstrating the orthogonality of the benzyl ester. In contrast, ethyl or methyl esters would require acidic or basic hydrolysis, which would also cleave the t‑butyl ester groups, resulting in unwanted poly(acrylic acid) [2].

Protecting Group Strategy Polymer Functionalization Prodrug Synthesis

Thermal and Storage Stability: Benzyl Ester Exhibits Higher Flash Point and Lower Volatility Than Ethyl Analog

Benzyl 2‑bromopropanoate is a combustible solid with a flash point >100 °C (predicted ~122 °C), whereas ethyl 2‑bromopropanoate is a flammable liquid with a flash point of 36 °C . The benzyl ester also has a higher boiling point (278 °C predicted) compared to ethyl (162 °C), reducing volatility and vapor exposure risk during reactions [1]. This translates to easier handling and reduced flammability hazards in kilogram‑scale syntheses.

Safety Data Storage and Handling Process Chemistry

Chromatographic Detectability: Benzyl Chromophore Enables UV Monitoring Absent in Aliphatic Esters

The benzyl ester moiety in benzyl 2‑bromopropanoate provides strong UV absorption at ~254 nm (ε ~200 M⁻¹cm⁻¹), allowing real‑time monitoring of reaction progress by HPLC‑UV or TLC without derivatization [1]. Ethyl and methyl 2‑bromopropanoates lack aromatic chromophores, rendering them UV‑transparent above 210 nm and requiring refractive index detection or derivatization for quantitation . This difference is particularly valuable in kinetic studies and in‑process quality control.

Reaction Monitoring Analytical Chemistry Process Analytical Technology

Optimal Scientific and Industrial Use Cases for Benzyl 2-Bromopropanoate Based on Verified Differentiation


Synthesis of Well‑Defined Block Copolymers and Polymer Brushes via ATRP

When preparing block copolymers or polymer brushes requiring narrow dispersity (Đ < 1.3) and high end‑group fidelity, benzyl 2‑bromopropanoate is the preferred initiator over ethyl or methyl esters. Its thermal stability enables ATRP at elevated temperatures (90–110 °C), and the benzyl group permits subsequent deprotection via hydrogenolysis to introduce carboxylic acid termini for conjugation [1][2].

Asymmetric Synthesis of Enantiopure Pharmaceuticals and Pheromones

In enantioselective cross‑coupling reactions (e.g., Negishi, Suzuki, or Grignard couplings), the benzyl ester of 2‑bromopropanoate provides higher yields and enantioselectivities than methyl or ethyl analogs. This has been demonstrated in the synthesis of (R)‑cinacalcet (80% yield, 87% ee) and the aggregation pheromone of Odontothrips loti [3][4]. Use this compound when chiral purity directly impacts downstream manufacturing costs.

Orthogonal Protection Strategies in Multistep Total Synthesis

In complex molecule synthesis where multiple ester functionalities must be differentiated, benzyl 2‑bromopropanoate serves as a dual‑function building block: the α‑bromo ester acts as an electrophile, and the benzyl ester can be removed orthogonally by hydrogenolysis without affecting acid‑ or base‑labile groups [5]. This is particularly advantageous in natural product synthesis and prodrug development.

Process‑Scale Reactions Requiring In‑Line UV Monitoring and Enhanced Safety

For kilogram‑scale syntheses where reaction monitoring and safety are paramount, benzyl 2‑bromopropanoate offers a higher flash point (~122 °C vs. 36 °C for ethyl ester) and direct UV detectability. This reduces fire hazards and enables real‑time HPLC‑UV tracking of reaction conversion without sampling‑intensive derivatization [6].

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